molecular formula C18H13ClN4O3 B14961244 Methyl 7-(4-chlorophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate

Methyl 7-(4-chlorophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate

Cat. No.: B14961244
M. Wt: 368.8 g/mol
InChI Key: LEUMZZOJHLGMAH-UHFFFAOYSA-N
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Description

Methyl 7-(4-chlorophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core, which is known for its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(4-chlorophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, such as 4-chlorobenzaldehyde, with pyrazole derivatives under controlled conditions. The reaction may involve the use of catalysts and solvents to facilitate the formation of the desired heterocyclic ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(4-chlorophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products .

Scientific Research Applications

Methyl 7-(4-chlorophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 7-(4-chlorophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential anticancer properties.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated for its cytotoxic activities against various cancer cell lines.

    2-Thio-containing Pyrimidines: Explored for their antibacterial and antiviral properties

Uniqueness

Methyl 7-(4-chlorophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate stands out due to its unique structural features and the specific biological activities it exhibits. Its combination of a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core with a chlorophenyl group contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C18H13ClN4O3

Molecular Weight

368.8 g/mol

IUPAC Name

methyl 11-(4-chlorophenyl)-4-methyl-10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaene-5-carboxylate

InChI

InChI=1S/C18H13ClN4O3/c1-10-15(18(25)26-2)16-20-9-13-14(23(16)21-10)7-8-22(17(13)24)12-5-3-11(19)4-6-12/h3-9H,1-2H3

InChI Key

LEUMZZOJHLGMAH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C(=O)OC)C(=O)N(C=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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